molecular formula C8H9NO3 B1317243 Methyl 2-(hydroxymethyl)isonicotinate CAS No. 58481-17-7

Methyl 2-(hydroxymethyl)isonicotinate

Cat. No. B1317243
CAS RN: 58481-17-7
M. Wt: 167.16 g/mol
InChI Key: PBBNEARCAGHGCQ-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)isonicotinate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is used for research purposes .


Synthesis Analysis

The synthesis of Methyl 2-(hydroxymethyl)isonicotinate is not widely documented in the available literature. More detailed information about its synthesis may be proprietary or not yet explored .


Molecular Structure Analysis

The molecular structure of Methyl 2-(hydroxymethyl)isonicotinate contains a total of 21 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .

Scientific Research Applications

Pest Management Application

Methyl isonicotinate, including its derivative Methyl 2-(hydroxymethyl)isonicotinate, has been extensively studied for pest management, particularly in thrips control. It is considered a non-pheromone semiochemical, influencing the behavior of various thrips species, which are known virus vectors in agriculture. Research indicates its effectiveness in trapping, mass trapping, and as a behavioral synergist with insecticides in different crops (Teulon et al., 2017).

Electrochemical Properties

The electrochemical reduction of methyl isonicotinate has been explored, revealing insights into the reduction mechanisms of the >CO group in aqueous mediums. This research is significant in understanding the chemical and electrochemical properties of such compounds, which could have broader applications in various scientific fields (Laviron et al., 1994).

Structural Analysis and Applications

The structural analysis of methyl isonicotinate derivatives, such as (R)-2-methylheptyl isonicotinate, has been conducted to clarify its molecular structure. This has implications for its use as a potential anti-microbial agent against various pathogens, highlighting its significance in medical and pharmacological research (Ponnapalli et al., 2018).

Synthesis Techniques

Research into the synthesis of methyl isonicotinate using solid super acid as a catalyst offers insights into more efficient and sustainable production methods. This could have implications for large-scale manufacturing in industries where this compound is used (Li Xu-dong, 2004).

Applications in Epigenetics

While not directly linked to methyl 2-(hydroxymethyl)isonicotinate, studies on DNA methylation and hydroxymethylation in stem cells provide a broader context of how hydroxymethyl groups, similar to the one in methyl 2-(hydroxymethyl)isonicotinate, play a role in epigenetic mechanisms. This research is crucial in understanding gene regulation and has potential applications in regenerative medicine and cancer research (Cheng et al., 2015).

Safety And Hazards

Methyl 2-(hydroxymethyl)isonicotinate is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2-(hydroxymethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNEARCAGHGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534023
Record name Methyl 2-(hydroxymethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(hydroxymethyl)isonicotinate

CAS RN

58481-17-7
Record name Methyl 2-(hydroxymethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(hydroxymethyl)pyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction was performed in 2 separate 1000 mL round-bottomed flasks. To a solution of methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in MeOH (700 mL) under reflux, was added a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL) over 20 min. The reaction was refluxed for 20 min and was then allowed to cool to room temperature. The solid was filtered off and washed with MeOH. MeOH was removed from the filtrate under reduced pressure and then was neutralised by cautious stepwise addition of solid Na2CO3 under ice-cooling. The aqueous solution was extracted with ethyl acetate and the combined organic layers were dried with Na2SO4 and evaporated. The dark-brown residue was treated with cyclohexane (3×300 mL) and the cyclohexane phase was decanted. The remaining dark-brown residue was purified by automated flash chromatography on 2 Biotage® KP-SIL 340 g columns. A gradient from 25% to 100% of EtOAc in heptane over 10 CV was used as mobile phase. Methyl 2-(hydroxymethyl)isonicotinate (27.5 g, 32%) was isolated. 1H NMR (400 MHz, cdcl3) δ 3.90 (s, 3H), 4.78 (s, 2H), 7.57-7.90 (m, 2H), 8.64 (s, 1H). MS m/z 168 (M+H)+
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Suzuki, T Uehara, N Kanazawa, S Wada… - Journal of Medicinal …, 2018 - ACS Publications
The obstructive renal radioactivity after injection of antibody fragments/constructs labeled with metallic radionuclides would be improved by liberating a radiometal chelate of urinary …
Number of citations: 24 pubs.acs.org
JJ Perkins, JW Schubert, EC Streckfuss… - European Journal of …, 2020 - Wiley Online Library
The development of a Minisci reaction of electron‐deficient heteroarenes with non‐activated alkyl bromides under visible‐light photoredox catalysis is disclosed. Optimization of the …

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